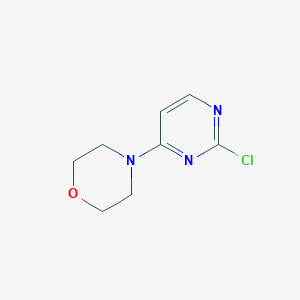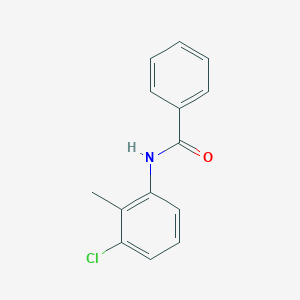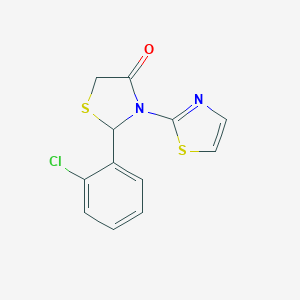![molecular formula C20H15N B184172 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine CAS No. 38710-02-0](/img/structure/B184172.png)
7-Methyl-4,5-dihydroindeno[1,7-bc]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4,5-dihydroindeno[1,7-bc]acridine is a synthetic compound that belongs to the family of acridine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
作用機序
The mechanism of action of 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine involves the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, which ultimately results in cell death. Additionally, this compound also inhibits the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been shown to induce oxidative stress, activate the p53 pathway, and modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, this compound has also been shown to exhibit anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for cancer research. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce oxidative stress and DNA damage, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine. One of the most promising directions is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for its activity. Moreover, studies are needed to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Finally, more research is needed to investigate the potential use of this compound in other research fields such as neurodegenerative diseases and inflammation.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits potent anticancer activity and has gained significant attention in the scientific community. The synthesis of this compound involves a multi-step process, and it has been extensively studied for its potential use in various scientific research applications. This compound works by inhibiting topoisomerase II and HDAC, leading to the inhibition of cancer cell growth. While this compound has several advantages for lab experiments, its potential toxicity may limit its use in certain experiments. Nonetheless, there are several future directions for the research of this compound, including the development of analogs with improved potency and selectivity and the investigation of its potential use in other research fields.
合成法
The synthesis of 7-Methyl-4,5-dihydroindeno[1,7-bc]acridine involves a multi-step process. The first step is the condensation of 2-naphthol and 4-methylbenzaldehyde in the presence of a Lewis acid catalyst such as zinc chloride. This reaction produces 7-methyl-4-naphthylidene-1,3-dihydroinden-1-one. The second step involves the cyclization of the intermediate product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as triethylamine. This reaction produces this compound with a yield of around 50%.
科学的研究の応用
7-Methyl-4,5-dihydroindeno[1,7-bc]acridine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
特性
| 38710-02-0 | |
分子式 |
C20H15N |
分子量 |
269.3 g/mol |
IUPAC名 |
10-methyl-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |
InChI |
InChI=1S/C20H15N/c1-12-15-6-2-3-8-18(15)21-20-16-7-4-5-13-9-10-14(19(13)16)11-17(12)20/h2-8,11H,9-10H2,1H3 |
InChIキー |
LCHWDRHICUNQOC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3CCC4=C3C(=CC=C4)C2=NC5=CC=CC=C15 |
正規SMILES |
CC1=C2C=C3CCC4=C3C(=CC=C4)C2=NC5=CC=CC=C15 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


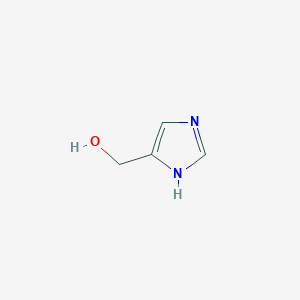
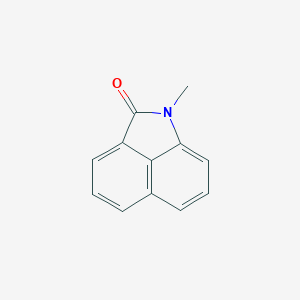
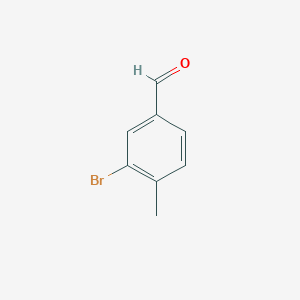
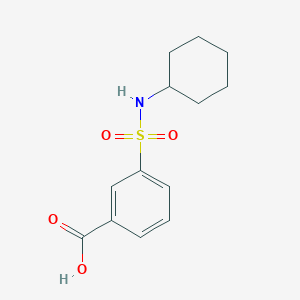

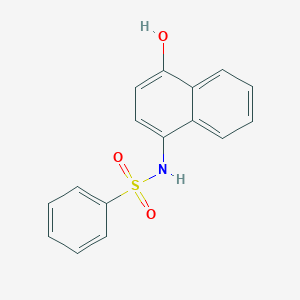


![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
